molecular formula C14H18N2O4 B582503 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate CAS No. 1223573-43-0

1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate

Cat. No.: B582503
CAS No.: 1223573-43-0
M. Wt: 278.308
InChI Key: XNHQRXWMCTYMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate is a chemical compound with the molecular formula C₂₆H₃₄N₄O₄. It is known for its unique spirocyclic structure, which consists of a diazaspiroheptane core with a benzyl group attached.

Scientific Research Applications

1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate has several scientific research applications, including:

Safety and Hazards

This compound is classified as an irritant . It is also classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . It is combustible and can cause chronic effects . The safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

The synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the hemioxalate group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-1,6-diazaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H16N2.C2H2O4/c2*1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12;3-1(4)2(5)6/h2*1-5,13H,6-10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUDRUUOMXDHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C12CNC2)CC3=CC=CC=C3.C1CN(C12CNC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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